molecular formula C6H4AsCl2NO2 B13801320 ARSINE, DICHLORO(m-NITROPHENYL)- CAS No. 6306-96-3

ARSINE, DICHLORO(m-NITROPHENYL)-

Cat. No.: B13801320
CAS No.: 6306-96-3
M. Wt: 267.93 g/mol
InChI Key: OVXJYMMNEZNCEF-UHFFFAOYSA-N
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Description

ARSINE, DICHLORO(m-NITROPHENYL)- is an organoarsenic compound with the chemical formula C6H4Cl2NO2As This compound is known for its unique structure, which includes an arsenic atom bonded to a dichlorophenyl group and a nitro group

Properties

CAS No.

6306-96-3

Molecular Formula

C6H4AsCl2NO2

Molecular Weight

267.93 g/mol

IUPAC Name

dichloro-(3-nitrophenyl)arsane

InChI

InChI=1S/C6H4AsCl2NO2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H

InChI Key

OVXJYMMNEZNCEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[As](Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of ARSINE, DICHLORO(m-NITROPHENYL)- typically involves the reaction of arsenic trichloride with m-nitrophenyl magnesium bromide. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or recrystallization .

Chemical Reactions Analysis

ARSINE, DICHLORO(m-NITROPHENYL)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form arsenic pentoxide and other arsenic-containing byproducts.

    Reduction: Reduction reactions typically involve the conversion of the nitro group to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkyl or aryl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Arsine, dichloro(m-nitrophenyl)- has been studied for its antiviral properties. Research indicates that compounds of similar structure can inhibit viral replication, particularly in herpes viruses such as human cytomegalovirus and herpes simplex virus. The mechanism often involves targeting viral DNA polymerases, which are crucial for viral replication.

Case Study: Antiviral Activity

A study demonstrated that derivatives of dichloro(m-nitrophenyl)arsane showed significant activity against ganciclovir-resistant strains of herpes viruses. This highlights the potential of this compound in developing new antiviral therapies that are less toxic and more effective against resistant viral strains .

Environmental Chemistry

The compound has potential applications in environmental monitoring due to its arsenic content. Arsenic compounds are often used as indicators of pollution, particularly in water sources contaminated by industrial processes.

Data Table: Arsenic Contamination Indicators

IndicatorConcentration Levels (mg/L)
Safe Drinking Water<0.01
Contaminated Water>0.05

Materials Science

Dichloro(m-nitrophenyl)arsane has been explored for its use in synthesizing novel materials with unique electronic properties. Its ability to form stable complexes with various metals makes it a candidate for developing advanced materials in electronics and photonics.

Case Study: Material Synthesis

Research has shown that when combined with specific metal ions, dichloro(m-nitrophenyl)arsane can create materials with enhanced conductivity and stability. These materials could be used in the next generation of electronic devices .

Toxicology and Safety Studies

Due to its arsenic content, the compound's safety profile is critical for its application in any field. Toxicological studies have indicated that exposure to arsenic compounds can lead to various health issues, necessitating strict handling protocols.

Safety Guidelines

  • Exposure Limits : Regulatory bodies have established limits for arsenic exposure in occupational settings.
  • Handling Precautions : Use of personal protective equipment (PPE) is mandatory when working with this compound.

Mechanism of Action

The mechanism of action of ARSINE, DICHLORO(m-NITROPHENYL)- involves its interaction with cellular components, leading to the disruption of cellular processes. The compound can bind to thiol groups in proteins, inhibiting their function and leading to cell death. It also interferes with the production of ATP, the energy currency of the cell, further contributing to its toxic effects .

Comparison with Similar Compounds

Similar compounds to ARSINE, DICHLORO(m-NITROPHENYL)- include:

ARSINE, DICHLORO(m-NITROPHENYL)- is unique due to its specific combination of dichlorophenyl and nitro groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds.

Biological Activity

Arsine, Dichloro(m-Nitrophenyl)- (CAS Number: 51956-43-5) is a chemical compound that has garnered attention due to its potential biological activities and associated health risks. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Arsine, Dichloro(m-Nitrophenyl)- is characterized by the following chemical formula:

  • Chemical Formula : C6_6H4_4AsCl2_2NO2_2
  • Molecular Weight : 228.98 g/mol

The compound features a dichlorophenyl group attached to an arsenic atom, which influences its reactivity and biological interactions.

Research indicates that arsenic compounds, including Arsine, Dichloro(m-Nitrophenyl)-, can induce various biological responses through multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Arsenic compounds are known to elevate ROS levels in cells, leading to oxidative stress. This process can trigger apoptosis in malignant cells by disrupting cellular redox balance .
  • Inhibition of Key Signaling Pathways : Studies have shown that arsenic can inhibit the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
  • Modulation of Thioredoxin System : Arsenic compounds can affect the thioredoxin system, which plays a significant role in regulating apoptosis and protecting cells from oxidative damage .

Toxicity and Health Risks

The toxicity of Arsine, Dichloro(m-Nitrophenyl)- is a significant concern. It is classified as hazardous due to its potential adverse effects on human health. Epidemiological studies have indicated that exposure to arsenic compounds can lead to various health issues, including skin lesions, respiratory problems, and increased cancer risk .

Exposure Pathways

  • Occupational Exposure : Workers in industries utilizing arsenic compounds may be at higher risk.
  • Environmental Contamination : The compound can leach into water sources, posing risks to nearby populations.

Case Studies

Data Table: Summary of Biological Effects

Biological EffectMechanism of ActionReference
Induction of ApoptosisIncreased ROS levels
Inhibition of JAK-STAT PathwaySuppression of signaling pathways
Modulation of Thioredoxin SystemDisruption of redox balance
Potential Carcinogenic EffectsLong-term exposure linked to various cancers

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